Superior Oral Bioavailability and Faster Systemic Clearance of EEA Compared to Diosbulbin B in Rats
In a head-to-head pharmacokinetic study in Sprague-Dawley rats administered a single oral dose of Dioscorea bulbifera ethanol extract (1 g/kg), the plasma concentration of both EEA and diosbulbin B (DIOB) peaked at 0.2 h, but EEA demonstrated a higher oral bioavailability (30%) compared to DIOB (23%) and a shorter elimination half-life of 1.8 h versus 2.3 h for DIOB . These findings establish that EEA is absorbed more efficiently from the gastrointestinal tract yet is cleared more rapidly from systemic circulation, producing a distinct exposure profile that cannot be extrapolated from DIOB data.
| Evidence Dimension | Oral bioavailability and elimination half-life (t1/2) |
|---|---|
| Target Compound Data | EEA: oral bioavailability 30%; t1/2 = 1.8 h |
| Comparator Or Baseline | Diosbulbin B (DIOB): oral bioavailability 23%; t1/2 = 2.3 h |
| Quantified Difference | EEA bioavailability 30% higher relative to DIOB; t1/2 22% shorter than DIOB |
| Conditions | Sprague-Dawley rats, single oral gavage of D. bulbifera ethanol extract at 1 g/kg; LC-MS/MS quantification; plasma sampled over 96 h |
Why This Matters
Researchers designing in vivo hepatotoxicity or efficacy studies must use authentic EEA rather than DIOB to achieve accurate exposure modeling, because the 30% higher bioavailability directly affects the internal dose and resultant toxicological or pharmacological endpoints.
- [1] Zhiqiang Chen et al. Pharmacokinetic and metabolic characterization of DIOB and EEA in rats following oral administration of Dioscorea bulbifera ethanol extract. Master's thesis, Chinese Academy of Medical Sciences, 2018. CDMD-90101-1018094589. View Source
